molecular formula C14H12N2 B11897754 2-Benzyl-1H-pyrrolo[2,3-c]pyridine

2-Benzyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B11897754
M. Wt: 208.26 g/mol
InChI Key: NQPFFMSPSVAWBY-UHFFFAOYSA-N
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Description

2-Benzyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core with a benzyl group attached to the nitrogen atom. This compound is part of a broader class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1H-pyrrolo[2,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with benzyl bromide in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may involve solvents such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction can lead to the formation of a dihydropyridine compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it may inhibit the activity of kinases involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1H-pyrrolo[2,3-c]pyridine stands out due to its unique structural features and the presence of the benzyl group, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-benzyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H12N2/c1-2-4-11(5-3-1)8-13-9-12-6-7-15-10-14(12)16-13/h1-7,9-10,16H,8H2

InChI Key

NQPFFMSPSVAWBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(N2)C=NC=C3

Origin of Product

United States

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